

Usp1-IN-4: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Usp1-IN-4

Cat. No.: B12395573

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Usp1-IN-4**, a potent and specific inhibitor of Ubiquitin-Specific Protease 1 (USP1). This document covers its chemical properties, mechanism of action, and relevant experimental data and protocols to support its application in preclinical research and drug development.

Physicochemical Properties of Usp1-IN-4

Property	Value
CAS Number	2878441-72-4[1]
Molecular Weight	476.50 g/mol [1]
Molecular Formula	C ₂₆ H ₂₃ F ₃ N ₆ [1]

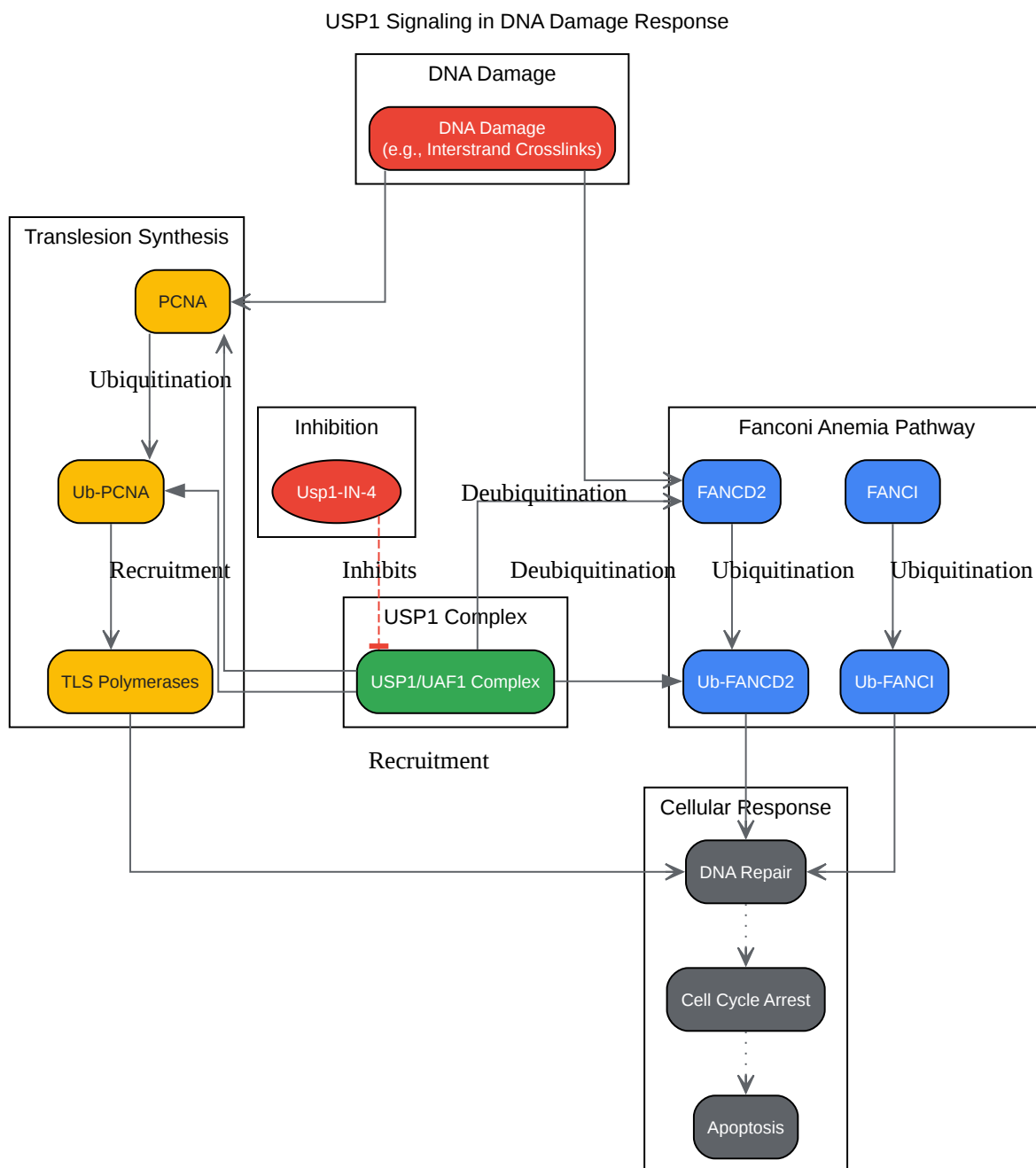
In Vitro Activity of Usp1-IN-4

Assay	Cell Line	IC ₅₀	Experimental Conditions
USP1/UAF1 Inhibition	-	2.44 nM	15 minutes incubation[2]
Cell Growth Inhibition	MDA-MB-436	103.75 nM	7 days incubation[2]

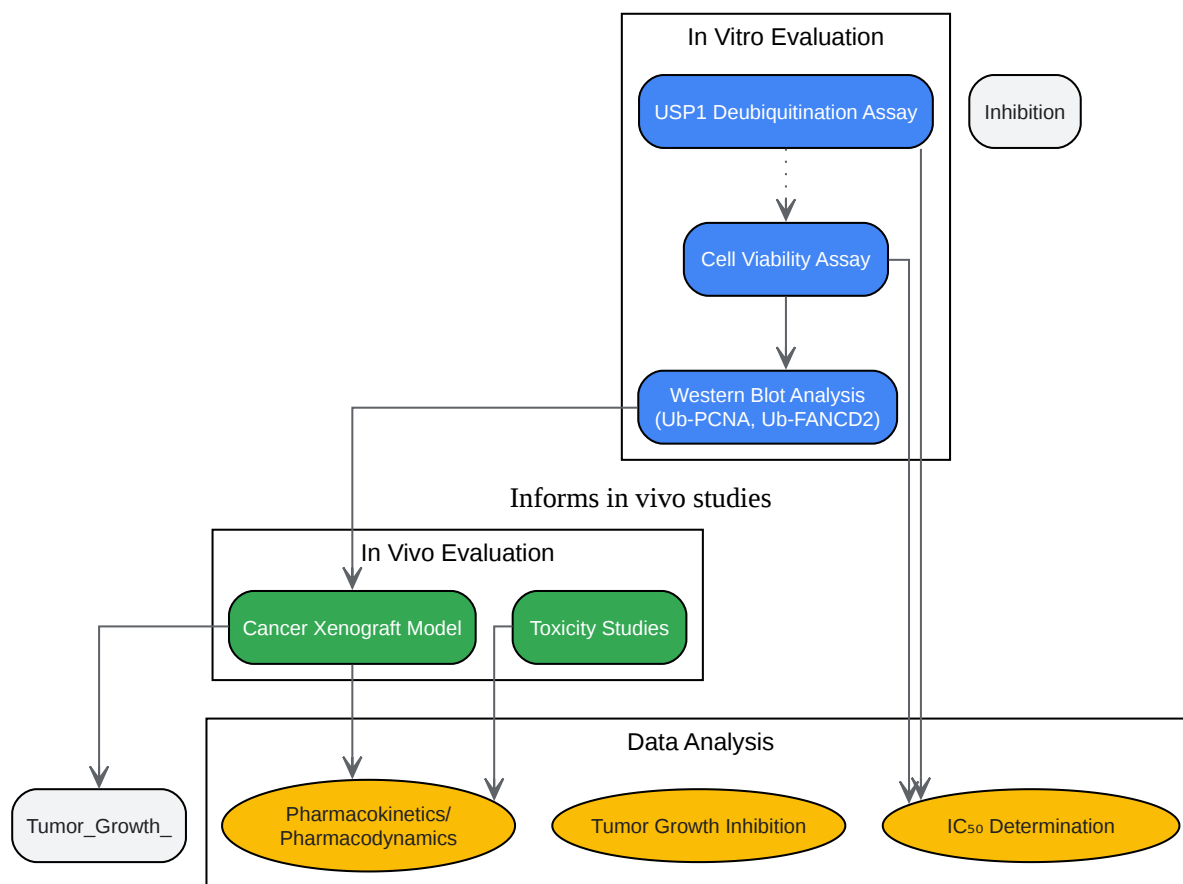
Mechanism of Action and Signaling Pathway

Usp1-IN-4 is a potent inhibitor of the deubiquitinating enzyme USP1. USP1 plays a critical role in the DNA Damage Response (DDR) pathway, primarily by regulating the ubiquitination status of two key proteins: Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2).^{[1][3][4]} By inhibiting USP1, **Usp1-IN-4** prevents the deubiquitination of these substrates, leading to their accumulation in a ubiquitinated state. This disrupts critical DNA repair pathways, including the Fanconi Anemia (FA) pathway and Translesion Synthesis (TLS), ultimately leading to cell cycle arrest and apoptosis in cancer cells.^{[1][3][5]}

The inhibition of USP1 by compounds like **Usp1-IN-4** has shown synergistic effects with DNA-damaging agents such as cisplatin and PARP inhibitors, making it a promising therapeutic strategy for various cancers, particularly those with deficiencies in other DNA repair pathways like BRCA1/2 mutations.^{[5][6]}



General Experimental Workflow for Usp1-IN-4 Evaluation



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- To cite this document: BenchChem. [Usp1-IN-4: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12395573#usp1-in-4-cas-number-and-molecular-weight]

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